Cas no 1805509-06-1 (Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate)

Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate
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- Inchi: 1S/C11H8BrF2NO3/c1-17-10(16)7-3-2-6(4-12)8(5-15)9(7)18-11(13)14/h2-3,11H,4H2,1H3
- InChI Key: ISVDAIYLQCVUGE-UHFFFAOYSA-N
- SMILES: BrCC1C=CC(C(=O)OC)=C(C=1C#N)OC(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 344
- Topological Polar Surface Area: 59.3
- XLogP3: 3
Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015009693-1g |
Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate |
1805509-06-1 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate Related Literature
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Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
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Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
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Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
Additional information on Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate
Recent Advances in the Application of Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate (CAS: 1805509-06-1) in Chemical Biology and Pharmaceutical Research
Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate (CAS: 1805509-06-1) has emerged as a key intermediate in the synthesis of novel bioactive compounds, particularly in the development of small-molecule inhibitors and fluorinated pharmaceuticals. Recent studies have highlighted its utility in constructing complex molecular architectures due to the presence of multiple reactive sites, including the bromomethyl, cyano, and difluoromethoxy groups. This compound's unique chemical properties enable diverse modifications, making it a versatile building block in medicinal chemistry.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in the synthesis of potent kinase inhibitors targeting EGFR and VEGFR2. Researchers utilized the bromomethyl group for nucleophilic substitution reactions, introducing various heterocyclic moieties to enhance binding affinity. The difluoromethoxy group was found to improve metabolic stability and membrane permeability, addressing common challenges in drug development. The study reported IC50 values in the low nanomolar range for several derivatives, underscoring the structural advantages conferred by this scaffold.
In parallel research documented in Bioorganic & Medicinal Chemistry Letters, Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate served as a precursor for developing PET radiotracers. The bromine atom allowed efficient radiofluorination via halogen exchange, while the ester group facilitated subsequent hydrolysis to carboxylic acid derivatives for conjugation with targeting vectors. This dual functionality has opened new avenues for imaging agent development, particularly in oncology and neurology applications.
Recent patent filings (WO2023056421, US2023187542) have expanded the compound's applications to PROTAC (Proteolysis Targeting Chimera) technology. The bromomethyl group enables linker attachment to E3 ligase ligands, while the cyano group can be transformed into tetrazoles or other heterocycles for target protein binding. This approach has yielded promising degrader molecules for previously "undruggable" targets, with several candidates entering preclinical evaluation.
Ongoing structure-activity relationship studies reveal that the difluoromethoxy group's conformational effects significantly influence molecular recognition. Computational modeling suggests this moiety reduces amide bond rotation, locking bioactive conformations that enhance target engagement. These findings, presented at the 2024 ACS Spring Meeting, provide a rational basis for further optimization of derivatives based on this scaffold.
The compound's safety profile has been systematically evaluated in recent toxicology studies (Regulatory Toxicology and Pharmacology, 2024). While the bromomethyl group presents typical alkylating agent concerns, proper handling protocols and rapid derivatization mitigate risks. The difluoromethoxy group shows favorable metabolic stability without generating toxic fluoroacetate metabolites, addressing earlier concerns about fluorinated ethers.
Looking forward, the unique combination of reactivity and stability positions Methyl 4-bromomethyl-3-cyano-2-(difluoromethoxy)benzoate as a privileged structure for next-generation drug discovery. Current research directions include its application in covalent inhibitor design, antibody-drug conjugates (ADCs), and as a platform for developing fluorinated bioisosteres. The compound's versatility across these diverse applications continues to drive innovation in chemical biology and pharmaceutical development.
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